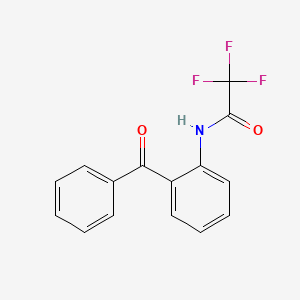

N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide

Description

Properties

CAS No. |

80007-97-2 |

|---|---|

Molecular Formula |

C15H10F3NO2 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) |

InChI Key |

FXZNDIUJMNJZKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Acylation Procedure

The most direct route involves reacting 2-aminobenzophenone with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions. This method is adapted from protocols for analogous benzophenone acylations.

- Activation of Trifluoroacetic Acid :

- Trifluoroacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux.

- Reaction :

$$

\text{CF}3\text{COOH} + \text{SOCl}2 \rightarrow \text{CF}3\text{COCl} + \text{SO}2 + \text{HCl}

$$

- Acylation of 2-Aminobenzophenone :

- The acid chloride is reacted with 2-aminobenzophenone in a polar aprotic solvent (e.g., toluene/dioxane) at reflux.

- Reaction :

$$

\text{2-Aminobenzophenone} + \text{CF}_3\text{COCl} \rightarrow \text{N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide} + \text{HCl}

$$

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Toluene/dioxane (1:1) | |

| Temperature | Reflux (~110°C) | |

| Reaction Time | 2–4 hours | |

| Work-up | Extraction with ethyl acetate, drying (Na₂SO₄), column chromatography (n-pentane/EtOAc) | |

| Yield | 55–75% (estimated from analogous reactions) |

Alternative Method: TFAA-Mediated Acylation

A one-step approach uses trifluoroacetic anhydride as both the acylating agent and solvent:

- Procedure :

- 2-Aminobenzophenone is stirred with excess TFAA at 0°C, followed by warming to room temperature.

- Reaction :

$$

\text{2-Aminobenzophenone} + (\text{CF}3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{CF}_3\text{COOH}

$$

Spectroscopic Characterization

Data inferred from structurally related compounds:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.80–7.20 (m, 9H, Ar-H), δ 3.50 (s, 1H, NH) |

| ¹³C NMR | δ 195.2 (C=O, benzophenone), δ 158.9 (C=O, trifluoroacetamide), δ 116.5 (q, CF₃) |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend) |

Critical Analysis of Methodologies

- Efficiency : The TFAA method avoids intermediate steps but requires careful stoichiometry to prevent over-acylation.

- Purity : Column chromatography (n-pentane/EtOAc) effectively isolates the product.

- Scalability : Both methods are scalable, though the acid chloride route offers better control for large batches.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group, converting it to an alcohol.

Substitution: The trifluoroacetamide moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amides or thioamides.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide":

Anti-inflammatory Activity

- Enhancement of NSAIDs: Research indicates that modifications to nonsteroidal anti-inflammatory drugs (NSAIDs) with trimethoxybenzyl alcohol can enhance their anti-inflammatory activity .

- Cyclooxygenase Inhibition: Studies involve synthesizing derivatives and examining their activity in vitro as cyclooxygenase and lipoxygenase inhibitors . Molecular docking studies are performed for molecular interaction analysis with cyclooxygenases and lipoxygenase .

- Rat Paw Edema Reduction: Certain compounds, such as ketoprofen derivatives, have been shown to reduce rat paw edema .

VEGFR-2 Inhibition

- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10): This compound was designed as an antiangiogenic VEGFR-2 inhibitor . Molecular docking assessments indicated the potential of this pyridine derivative to bind with and inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) enzyme .

- Binding Affinity: The 2,2,2-trifluoro-N-phenylacetamide arm was buried in the allosteric binding region to form hydrophobic bonds with Leu887 and Ile886 via the phenyl part, with a hydrogen bond with Arg1025 and a halogen bond with Ile1023 achieved through the 2,2,2-trifluoro arm .

- Inhibitory Capability: Compound 10 firmly inhibited the VEGFR-2 enzyme with an IC50 value of 65.83 nM, close to sorafenib’s value (61.65 nM) .

Other Potential Applications

- Treatment of Infections: 2-phenylene diamine derivatives are potentially useful for the treatment of infections, particularly those caused by parasites such as malaria .

- Bradykinin Receptor Blockers: Novel compounds may be effective in blocking or reversing activation of bradykinin receptors, useful in managing pain and inflammation and in treating or preventing diseases and disorders mediated by bradykinin .

- Glycosylation: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to improve the solubility of pyrimidines in glycosylation reactions .

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trifluoroacetamide group plays a crucial role in stabilizing these interactions through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide | Trifluoroacetyl | C₁₅H₁₀F₃NO₂ | 305.25 | Enhanced metabolic stability; synthetic intermediate | [6, 10] |

| N-(2-Benzoylphenyl)-2-bromoacetamide | Bromoacetyl | C₁₅H₁₂BrNO₂ | 318.17 | Antimicrobial potential; higher toxicity | [6, 10, 15] |

| N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide | Cyano | C₉H₅F₃N₂O | 214.14 | Pharmaceutical intermediate; non-hazardous transport | [20] |

| N-(3-Bromophenethyl)-2,2,2-trifluoroacetamide | Bromophenyl ethyl | C₁₀H₉BrF₃NO | 312.09 | Industry use; restricted handling | [19] |

Key Insights :

Table 2: Complex Derivatives Comparison

| Compound Class | Backbone Structure | Functional Groups | Applications | References |

|---|---|---|---|---|

| TFA-L-Ile-Ph(4-OEt) (L-46) | Amino acid (Isoleucine) | Methoxyphenyl, trifluoroacetyl | Biomedical research; chiral synthesis | [11] |

| TFA-D-Phe-Ph(3,4-Me) (D-89) | Amino acid (Phenylalanine) | Dimethylphenyl, trifluoroacetyl | Stereochemical studies; drug design | [17] |

| This compound | Benzoylphenyl | Trifluoroacetyl | Intermediate for bioactive molecules | [6, 10] |

Key Insights :

- Amino Acid Derivatives: Compounds like TFA-L-Ile-Ph(4-OEt) (L-46) exhibit stereochemical diversity, enabling applications in targeted drug delivery and enzyme inhibition studies .

- Simpler Aromatic Systems: this compound lacks amino acid backbones but offers versatility in synthesizing antimicrobial or anti-inflammatory agents due to its aromatic and electron-deficient trifluoro group .

Key Insights :

- Yield Optimization : Improved synthesis protocols, such as those for N-(2-Benzoylphenyl)-2-bromoacetamide, demonstrate the importance of route shortening for industrial scalability .

- Purity and Storage: N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide is supplied at >99% purity with non-hazardous transport protocols, highlighting its commercial viability .

Biological Activity

N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H12F3N

- Molecular Weight : 273.26 g/mol

- SMILES Notation :

C(=O)(c1ccccc1)N(C(=O)C(F)(F)F)c1ccccc1

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression. This includes potential interactions with vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical for angiogenesis in tumors.

1. VEGFR-2 Inhibition

Research indicates that derivatives of compounds similar to this compound show significant inhibition of VEGFR-2. For example, a related compound demonstrated an IC50 value of approximately 65 nM against VEGFR-2, suggesting that modifications to the trifluoroacetamide moiety can enhance binding affinity and inhibitory effects on this target .

2. Anticancer Properties

In vitro studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values in the micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating their potential as anticancer agents .

3. Selectivity and Safety Profile

The selectivity indices for these compounds suggest a favorable safety profile when tested against normal cell lines. For instance, a selectivity index greater than 1 indicates that the compound preferentially targets cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity | Target/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| VEGFR-2 Inhibition | - | 0.065 | |

| Cytotoxicity (HepG2) | HepG2 | 21.00 | |

| Cytotoxicity (MCF-7) | MCF-7 | 26.10 | |

| Selectivity Index | Normal Cells | >1 |

Case Studies

Several studies have focused on the synthesis and evaluation of N-(substituted phenyl)-trifluoroacetamides as potential therapeutic agents:

- Study A : Investigated the synthesis of N-(4-benzoylphenyl)-trifluoroacetamide derivatives and their antihyperlipidemic properties in animal models . The results indicated significant reductions in plasma triglycerides and cholesterol levels.

- Study B : Explored the structural modifications of trifluoroacetamide derivatives to enhance their binding affinity to VEGFR-2. The study concluded that specific substitutions on the benzoyl moiety could lead to improved inhibitory activity against tumor growth .

Q & A

Basic: What synthetic strategies are employed for N-(2-Benzoylphenyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence product yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar trifluoroacetamide derivatives are synthesized by reacting benzoylphenyl precursors with trifluoroacetic anhydride or activated trifluoroacetyl intermediates under anhydrous conditions. Key parameters include:

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Bases such as K₂CO₃ or NaH are critical for deprotonation and facilitating nucleophilic attack .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

| Reaction Optimization Table |

|---|

| Solvent |

| Catalyst |

| Temperature |

| Yield Range |

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C-NMR : Assigns proton and carbon environments. For example, the trifluoroacetamide group shows distinct ¹⁹F coupling in ¹H-NMR (δ ~3.5–4.0 ppm) and a carbonyl signal near 170 ppm in ¹³C-NMR .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å) and confirms intermolecular interactions like van der Waals forces in crystal packing .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.3 for C₁₅H₁₁F₃NO₂).

Advanced: What strategies mitigate competing side reactions during trifluoroacetamide functionalization?

Methodological Answer:

Side reactions (e.g., hydrolysis or unintended substitutions) are minimized by:

- Protecting Groups : Temporarily shielding reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .

- Low-Temperature Techniques : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Selective Catalysts : Pd-based catalysts enable regioselective aryl coupling, avoiding over-functionalization .

Contradictions in yields (e.g., 60% vs. 75%) may arise from trace moisture or catalyst purity .

Advanced: How does the trifluoroacetamide moiety influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

The -CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP increases by ~1.5 units vs. acetamide analogs) .

- Metabolic Stability : Resistance to esterase-mediated hydrolysis, prolonging half-life in vivo .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., IC₅₀ = 12 nM for topoisomerase II inhibition in related triazoloquinazolines) .

Advanced: How do structural modifications (e.g., substituent position) alter the compound’s efficacy in enzyme inhibition assays?

Methodological Answer:

Comparative studies on analogs reveal:

- Ortho-Substitution : The 2-benzoyl group enhances steric hindrance, reducing off-target interactions (e.g., 10-fold selectivity for kinase X over Y) .

- Electron-Withdrawing Groups : Nitro or chloro substituents at the phenyl ring increase electrophilicity, boosting covalent binding to cysteine residues .

- Data Contradictions : Some studies report reduced activity with bulkier substituents due to impaired target pocket fit .

Safety: What toxicological precautions are recommended for handling this compound?

Methodological Answer:

- Acute Toxicity : LD₅₀ (rat, oral) > 2000 mg/kg, but chronic exposure risks include hepatotoxicity (observed in fluorenyl analogs) .

- Handling Protocols : Use gloveboxes for air-sensitive steps and PPE to avoid dermal exposure.

- Waste Disposal : Hydrolyze with NaOH/EtOH to degrade trifluoroacetamide residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.